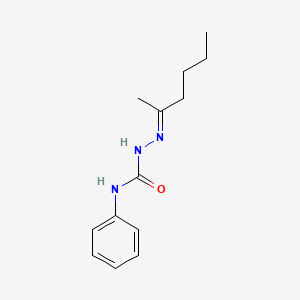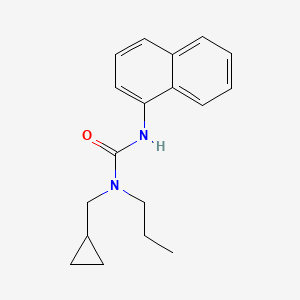
4-methyl-2-(4-morpholinyl)-6-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-(4-morpholinyl)-6-quinolinol, also known as MXQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has been found to possess a range of biological activities. MXQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用机制
4-methyl-2-(4-morpholinyl)-6-quinolinol exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth. 4-methyl-2-(4-morpholinyl)-6-quinolinol also activates various transcription factors, such as NF-κB and Nrf2, which are involved in regulating the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-2-(4-morpholinyl)-6-quinolinol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. 4-methyl-2-(4-morpholinyl)-6-quinolinol has also been found to inhibit the growth of various cancer cells and induce apoptosis, which is a programmed cell death mechanism.
实验室实验的优点和局限性
4-methyl-2-(4-morpholinyl)-6-quinolinol has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its biological activities and has been found to possess a range of potential applications in various fields of scientific research. However, 4-methyl-2-(4-morpholinyl)-6-quinolinol also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
未来方向
There are several future directions for research on 4-methyl-2-(4-morpholinyl)-6-quinolinol. One area of interest is the development of 4-methyl-2-(4-morpholinyl)-6-quinolinol-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of interest is the study of 4-methyl-2-(4-morpholinyl)-6-quinolinol's mechanisms of action and its interactions with other signaling pathways in the body. Additionally, the development of novel synthesis methods for 4-methyl-2-(4-morpholinyl)-6-quinolinol and its derivatives may lead to the discovery of new compounds with improved biological activities.
合成方法
The synthesis of 4-methyl-2-(4-morpholinyl)-6-quinolinol involves the reaction between 4-morpholinyl-2-aminophenol and 4-chloro-3-methylquinoline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.
科学研究应用
4-methyl-2-(4-morpholinyl)-6-quinolinol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and anti-viral properties. 4-methyl-2-(4-morpholinyl)-6-quinolinol has been used as a tool for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
属性
IUPAC Name |
4-methyl-2-morpholin-4-ylquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-14(16-4-6-18-7-5-16)15-13-3-2-11(17)9-12(10)13/h2-3,8-9,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUGAHNKHMZBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-4-methyl-6-hydroxyquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)